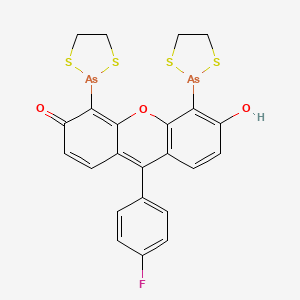
4,5-Bis(1,3,2-dithiarsolan-2-yl)-9-(4-fluorophenyl)-6-hydroxy-3H-xanthen-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Bis(1,3,2-dithiarsolan-2-yl)-9-(4-fluorophenyl)-6-hydroxy-3H-xanthen-3-one is a useful research compound. Its molecular formula is C23H17As2FO3S4 and its molecular weight is 638.468. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4,5-Bis(1,3,2-dithiarsolan-2-yl)-9-(4-fluorophenyl)-6-hydroxy-3H-xanthen-3-one is a complex organic compound belonging to the xanthene dye family. Its unique structure incorporates both dithiarsolane moieties and a fluorophenyl group, which contribute to its potential biological activities. This article reviews the compound's biological activity, including its applications in bioimaging, antimicrobial properties, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₄F₂S₄O₂, with a molecular weight of approximately 763.158 g/mol. The compound features a xanthenone core characterized by hydroxyl groups at positions 6 and 9, which enhance its reactivity and biological interactions.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. The presence of the dithiarsolane moieties is believed to enhance its biological activity due to the unique reactivity of sulfur-containing compounds.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Streptococcus pneumoniae | ≤ 2 µM | Disruption of cell division via FtsZ inhibition |
| Bacillus subtilis | 2.0–4.0 mg/L | Inhibition of Z-ring formation |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
2. Bioimaging Applications
The fluorescence properties of this compound make it suitable for bioimaging applications. It can be utilized in fluorescence microscopy to visualize cellular structures and processes.
Applications in Bioimaging:
- Staining cellular components
- Tracking cellular processes in live cells
- Visualizing specific target molecules
The biological activity of this compound can be attributed to several mechanisms:
1. Inhibition of Protein Targets
The compound has been shown to inhibit protein targets such as protein tyrosine phosphatases (PTPs) through sensitization mechanisms involving reactive functional groups. This inhibition can lead to altered signaling pathways within cells.
2. Disruption of Cell Division
The compound's interaction with FtsZ protein in bacteria disrupts the formation of the Z-ring necessary for cell division. This was evidenced by studies showing a significant reduction in Z-ring formation upon treatment with the compound.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against Streptococcus pneumoniae. The compound demonstrated an MIC value comparable to established antibiotics, indicating its potential as an effective antimicrobial agent.
Case Study 2: Fluorescent Properties
In another study focused on bioimaging applications, the compound was successfully used to stain specific cellular components in live cells. The fluorescence intensity allowed for clear visualization of cellular structures under a fluorescence microscope.
特性
IUPAC Name |
4,5-bis(1,3,2-dithiarsolan-2-yl)-9-(4-fluorophenyl)-6-hydroxyxanthen-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17As2FO3S4/c26-14-3-1-13(2-4-14)19-15-5-7-17(27)20(24-30-9-10-31-24)22(15)29-23-16(19)6-8-18(28)21(23)25-32-11-12-33-25/h1-8,27H,9-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMGDZVHJYKGCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS[As](S1)C2=C(C=CC3=C2OC4=C(C(=O)C=CC4=C3C5=CC=C(C=C5)F)[As]6SCCS6)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17As2FO3S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901047854 |
Source


|
| Record name | 4,5-Bis(1,3,2-dithiarsolan-2-yl)-9-(4-fluorophenyl)-6-hydroxyxanthen-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901047854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
638.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1378318-62-7 |
Source


|
| Record name | 4,5-Bis(1,3,2-dithiarsolan-2-yl)-9-(4-fluorophenyl)-6-hydroxyxanthen-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901047854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














